molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3

2,7-Dimethylbenz[a]anthracene

Cat. No.: B588324
CAS No.: 857535-92-3
M. Wt: 256.348
InChI Key: CWQBKKYXTKBXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz[a]anthracene, with two methyl groups attached at the 2 and 7 positions of the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety protocols to handle the toxic intermediates and final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction of this compound can yield dihydro derivatives, where the aromaticity of the anthracene ring is partially lost.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound-1,4-dione.

    Reduction: Formation of 2,7-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.

    Substitution: Formation of 2,7-dihalobenz[a]anthracene derivatives.

Scientific Research Applications

2,7-Dimethylbenz[a]anthracene is extensively used in scientific research due to its ability to induce tumors. Some key applications include:

    Cancer Research: Used as a model compound to study the mechanisms of carcinogenesis and to test the efficacy of anti-cancer drugs.

    Toxicology Studies: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons on living organisms.

    Immunology: Used to study the immunosuppressive effects and the impact on the immune system.

    Environmental Science: Serves as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons.

Mechanism of Action

The carcinogenic effects of 2,7-Dimethylbenz[a]anthracene are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cancer. The compound is metabolically activated by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. The interleukin-2 pathway is also implicated in its immunosuppressive effects .

Comparison with Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure but different methyl group positions.

    Benz[a]anthracene: The parent compound without methyl substitutions.

    Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.

Uniqueness: 2,7-Dimethylbenz[a]anthracene is unique due to its specific methyl group positions, which influence its reactivity and biological effects. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts, leading to variations in its carcinogenic potency and immunosuppressive properties.

Properties

IUPAC Name

2,7-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQBKKYXTKBXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.